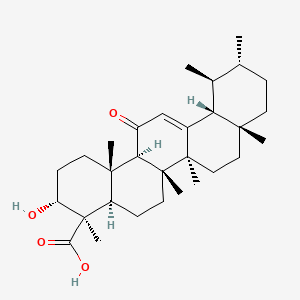

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid

描述

The compound (3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid belongs to the triterpenoid class, characterized by a pentacyclic scaffold with multiple stereocenters. Its structure includes:

- Hydroxyl group at C3 contributing to polarity and hydrogen-bonding capacity.

- Seven methyl groups at positions 4, 6a, 6b, 8a, 11, 12, and 14b, influencing steric bulk and lipophilicity.

- Keto group at C14 enabling redox activity .

This compound shares structural homology with boswellic acids (e.g., α-boswellic acid) but differs in stereochemistry at C14b (S-configuration vs. R in boswellic acids) . Its bioactivity profile includes hepatoprotective effects via modulation of glutathione metabolism, inhibition of pro-inflammatory cytokines (e.g., NF-κB), and suppression of cytochrome P450 enzymes like CYP2E1 .

属性

IUPAC Name |

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-8-11-26(3)14-15-28(5)19(23(26)18(17)2)16-20(31)24-27(4)12-10-22(32)30(7,25(33)34)21(27)9-13-29(24,28)6/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34)/t17-,18+,21-,22-,23+,24-,26-,27+,28-,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMHGPSYDOGBPI-YZCVQEKWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313244 | |

| Record name | 11-Keto-β-boswellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11-Keto-beta-boswellic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17019-92-0 | |

| Record name | 11-Keto-β-boswellic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17019-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Keto-beta-boswellic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017019920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Keto-β-boswellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urs-12-en-23-oic acid, 3-hydroxy-11-oxo-, (3α,4β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-KETO-.BETA.-BOSWELLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S3BIF6H0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-Keto-beta-boswellic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190 - 191 °C | |

| Record name | 11-Keto-beta-boswellic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Isolation of Celastrol and Analogous Triterpenoids

Celastrol, a quinone methide triterpenoid isolated from Tripterygium wilfordii, shares structural similarities with the target compound, particularly in its pentacyclic framework. Extraction typically involves methanol or ethanol maceration of plant material, followed by silica gel chromatography to isolate the carboxylic acid-bearing fraction. In one protocol, celastrol was purified using a solvent gradient of CH₂Cl₂ to 5% MeOH, achieving >95% purity. This method could be adapted for the target compound if it exists as a natural product.

Coupling Reactions for Functionalization

The carboxylic acid group enables further derivatization via amidation or esterification. In a related study, celastrol’s carboxylic acid was coupled with primaquine using HOBt/EDC activation, yielding an amide with 70% efficiency. Reaction conditions involved stirring at 65°C for 24 hours in CH₂Cl₂, followed by silica gel chromatography. This underscores the stability of the triterpenoid core under moderate thermal conditions, a critical consideration for the target compound’s functionalization.

Natural Product Extraction and Metabolomic Profiling

Extraction from Platycodon grandiflorum

Although not directly cited, Platycodon grandiflorum produces triterpenoid saponins like platycodin D, which undergo metabolic changes during processing. Fresh or dried roots are treated with excipients (e.g., rice vinegar, yellow wine) and subjected to reflux or frying, altering terpenoid composition. For example, processing with 40% JZZ (a traditional method) increased triterpenoid content by 63% in dried samples. If the target compound is a Platycodon metabolite, similar protocols involving methanol/acetonitrile/water extraction (2:2:1) and UHPLC-HILIC-Orbitrap analysis could isolate and quantify it.

Chromatographic Purification

Non-target metabolomics using Nexera UHPLC LC-30A-HILIC-Orbitrap systems effectively separate triterpenoids. For the target compound, a HILIC column (Waters ACQUITY UPLC BEH Amide, 1.7 μm) with mobile phases of 10 mM ammonium acetate (pH 8.0) in acetonitrile/water gradients is recommended. Positive-ion mode ESI-MS at 120,000 resolution ensures precise mass detection, critical for characterizing complex mixtures.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR of celastrol derivatives reveals characteristic singlet peaks for methoxy groups (e.g., δ 3.88 ppm). For the target compound, key signals include:

-

δ 0.60–1.42 ppm : Methyl groups on the pentacyclic core.

-

δ 2.20 ppm : Methine protons adjacent to the carbonyl group.

-

δ 5.30 ppm : Olefinic protons in the quinone methide system (if present).

13C-NMR confirms the carboxylic acid at δ 179–182 ppm, with DEPT-135 differentiating quaternary carbons.

High-Resolution Mass Spectrometry (HRMS)

ESI-HRMS in positive-ion mode detects [M + H]+ ions with <5 ppm mass accuracy. For C₃₁H₄₈O₅ (hypothetical formula), the theoretical m/z is 524.3504. Deviations >5 ppm suggest isotopic impurities or adduct formation.

Challenges and Optimization Strategies

Regioselectivity in Oxidation Reactions

Oxidizing C4 without affecting C3-OH or C14-oxo groups remains a hurdle. Protecting groups like tert-butyldimethylsilyl (TBS) ethers could shield the 3-hydroxy moiety during C4 methylation and subsequent oxidation.

Scalability of Semi-Synthetic Routes

Coupling reactions using HOBt/EDC are efficient on milligram scales but face scalability issues due to reagent costs. Switching to polymer-supported carbodiimides or flow chemistry may improve throughput.

化学反应分析

反应类型: 11-酮-β-没药酸会发生各种化学反应,包括氧化、还原和取代 .

常用试剂和条件:

科学研究应用

Anti-inflammatory Properties

Triterpenoids are known for their anti-inflammatory effects. This specific compound has shown promise in modulating inflammatory pathways. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of disease .

Antioxidant Activity

The antioxidant properties of this compound may play a role in protecting cells from oxidative stress. Studies have demonstrated that triterpenoids can scavenge free radicals and enhance the body's antioxidant defenses . This is particularly relevant in conditions like neurodegenerative diseases where oxidative damage is prevalent.

Anticancer Potential

There is emerging evidence that triterpenoids can exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's structure allows it to interact with various cellular pathways involved in cancer progression . It has been suggested that further studies could explore its efficacy against specific cancer types.

Cardiovascular Health

Research indicates that triterpenoids may have cardioprotective effects by improving lipid profiles and reducing markers of cardiovascular disease. The compound's ability to modulate cholesterol metabolism could be significant for patients at risk of heart disease .

Neuroprotective Effects

The neuroprotective potential of this compound is under investigation. Triterpenoids have been shown to protect neuronal cells from damage induced by neurotoxins and may promote neuronal survival and regeneration . This application is particularly relevant for conditions such as Alzheimer's disease.

Clinical Trials

Several clinical trials have evaluated the effects of triterpenoids similar to this compound in treating chronic conditions such as arthritis and metabolic syndrome. For example:

- A study on the efficacy of oleanolic acid (similar structure) showed significant improvements in joint pain and inflammation markers in osteoarthritis patients .

- Another trial demonstrated the potential of pentacyclic triterpenoids in managing diabetic complications through their antioxidant properties .

Data Table: Summary of Applications

作用机制

11-酮-β-没药酸通过多个分子靶点和途径发挥其作用:

抗炎作用: 它抑制 5-脂氧合酶,减少促炎白三烯的产生.

抗肿瘤作用: 该化合物通过靶向特定蛋白质(如磷酸化细胞周期蛋白依赖性激酶 1 和 αβ 微管蛋白)诱导癌细胞凋亡和细胞周期阻滞.

抗氧化作用: 它清除自由基并减少氧化应激,保护细胞免受损伤.

类似化合物:

3-乙酰基-11-酮-β-没药酸: 另一种来自没药树的有效抗炎化合物.

β-没药酸: 一种具有类似抗炎特性的相关三萜类化合物.

独特性: 11-酮-β-没药酸的独特性在于其特定的分子结构,这使得它能够与多个靶点和途径相互作用,提供广泛的治疗效果 .

相似化合物的比较

Comparison with Structural Analogs

Structural Features

The table below highlights key structural differences and similarities:

Bioactivity Profiles

A. Hepatoprotective Activity

- Target Compound: Reduces acetaminophen-induced liver injury by restoring glutathione (GSH) levels and inhibiting CYP2E1. Comparable to N-acetylcysteine in efficacy .

- α/β-Amyrin : Attenuates oxidative stress and toxic metabolite formation via GSH replenishment and cytochrome P450 suppression .

- Boswellic Acids : Inhibit NF-κB and TLR-4 pathways, reducing inflammation-driven liver damage .

B. Antiviral Activity

- C3 and C6A Derivatives : Exhibit inhibitory effects against SARS-CoV-2 spike protein binding (IC50 values in low micromolar range) due to triazole and alkyne substituents enhancing receptor interaction .

C. Anti-inflammatory Activity

Research Findings and Mechanistic Insights

Structure-Activity Relationships (SAR)

- Carboxylic Acid Group : Critical for hepatoprotection. Esterification (as in C3/C6A) shifts activity toward antiviral effects but reduces solubility .

- Methyl Groups : Increase metabolic stability. Removal of methyl at C14b (as in boswellic acids) alters membrane permeability .

- Stereochemistry : The S-configuration at C14b in the target compound enhances binding to Keap1-Nrf2 complex, promoting antioxidant response compared to R-configuration analogs .

Limitations and Contradictions

- Isolated vs. Crude Extracts: Isolated target compound shows weaker anti-inflammatory activity than crude Boswellia resin extracts, likely due to loss of synergistic interactions with other terpenoids .

生物活性

The compound known as (3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid is a complex triterpenoid with potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

- IUPAC Name : (3R,...)-3-hydroxy-4,...-icosahydropicene-4-carboxylic acid

- Molecular Formula : C30H46O4

- Molecular Weight : 470.69 g/mol

- CAS Number : 17019-92-0

The compound features a highly branched structure typical of triterpenoids and exhibits various functional groups that may contribute to its biological properties.

Biological Activity Overview

Research has indicated that triterpenoids possess a range of biological activities including anti-inflammatory and anticancer properties. The specific biological activities of the compound are summarized below:

1. Anti-inflammatory Activity

Triterpenoids are well-known for their anti-inflammatory effects. Studies suggest that compounds similar to this one can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. For instance:

- Celastrol , a related triterpenoid compound from Tripterygium wilfordii, has demonstrated significant anti-inflammatory effects by reducing the secretion of inflammatory mediators in cellular models .

2. Anticancer Properties

Triterpenoids have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth:

- Research indicates that compounds like oleanolic acid exhibit cytotoxic effects on various cancer cell lines . The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and proliferation.

3. Antioxidant Activity

Triterpenoids are also recognized for their antioxidant properties which help in protecting cells from oxidative stress:

- Studies have demonstrated that these compounds can scavenge free radicals and enhance the body's antioxidant defense mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activities of triterpenoids closely related to the compound :

常见问题

Structural Analysis

Q1 (Basic): How can the stereochemistry of this compound be experimentally validated given its 19 defined stereocenters? Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, employ advanced 2D techniques (e.g., NOESY or ROESY) to detect spatial proximity of protons and assign stereochemistry. X-ray crystallography provides unambiguous confirmation of spatial arrangement by resolving electron density maps . Computational tools like ACD/Labs Percepta Platform can predict stereochemical stability but require experimental validation .

Q2 (Advanced): What strategies resolve conflicting stereochemical assignments between computational predictions and experimental data? Methodological Answer: Cross-validate predictions (e.g., ACD/Labs) with multi-technique experimental data. For discrepancies, perform variable-temperature NMR to assess conformational flexibility or use chiral derivatization agents to isolate diastereomers for clearer spectral interpretation. Crystallographic data should take precedence in resolving conflicts .

Synthesis and Optimization

Q3 (Basic): What are common synthetic routes for polycyclic triterpenoid derivatives like this compound? Methodological Answer: Base synthesis involves cyclization of linear precursors via acid-catalyzed or enzyme-mediated pathways. For example, hydroxylation and methylation steps are critical for introducing stereocenters. Purification typically uses reversed-phase HPLC with LiOH-mediated hydrolysis to isolate carboxylic acid derivatives, as seen in related triterpenoid syntheses .

Q4 (Advanced): How can steric hindrance from heptamethyl groups be mitigated during functionalization? Methodological Answer: Employ low-temperature reaction conditions (−78°C) to slow kinetics and reduce steric clashes. Use bulky protecting groups (e.g., TBS or Fmoc) to shield reactive sites. For carboxylate activation, HATU or DIC coupling agents improve efficiency in congested environments .

Analytical Characterization

Q5 (Basic): Which analytical techniques are most reliable for purity assessment? Methodological Answer: Combine HPLC (≥95% purity threshold) with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Use diode-array detectors to monitor UV-active functional groups (e.g., carboxylic acid at 210–240 nm) .

Q6 (Advanced): How can hyphenated techniques (e.g., LC-MS/MS) resolve co-eluting impurities in complex mixtures? Methodological Answer: Optimize chromatographic gradients (e.g., acetonitrile/water with 0.1% formic acid) to separate structurally similar impurities. MS/MS fragmentation patterns differentiate isomers by comparing diagnostic ions (e.g., m/z 456.7 for the parent ion and methyl-loss fragments) .

Reactivity and Stability

Q7 (Basic): What functional groups dominate the compound’s reactivity? Methodological Answer: The carboxylic acid group (pKa ~4.5) is prone to nucleophilic substitution or esterification. Hydroxyl groups (e.g., at C3) participate in oxidation or glycosylation. The ketone at C14 may undergo reduction or Schiff base formation .

Q8 (Advanced): How do steric effects from methyl groups influence regioselectivity in catalytic hydrogenation? Methodological Answer: Methyl groups at C6a, C6b, and C14b create steric barriers, favoring hydrogenation at less hindered sites (e.g., C8a over C14). Use Wilkinson’s catalyst (RhCl(PPh₃)₃) for selective reduction of isolated double bonds, as bulkier catalysts struggle in congested environments .

Computational Modeling

Q9 (Basic): Which quantum mechanical (QM) methods predict the compound’s conformational stability? Methodological Answer: Apply density functional theory (DFT) with B3LYP/6-31G(d) to optimize geometry and calculate steric strain. Compare results with molecular dynamics (MD) simulations to assess solvent effects (e.g., water vs. DMSO) .

Q10 (Advanced): How can molecular docking studies elucidate interactions with biological targets despite limited crystallographic data? Methodological Answer: Use homology modeling to build target protein structures if crystallographic data are unavailable. Flexible docking algorithms (e.g., AutoDock Vina) account for ligand conformational changes. Validate predictions with mutagenesis or surface plasmon resonance (SPR) binding assays .

Biological Activity Profiling

Q11 (Basic): What in vitro assays are suitable for initial bioactivity screening? Methodological Answer: Use cell viability assays (MTT or resazurin) for cytotoxicity profiling. For anti-inflammatory activity, measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages. Dose-response curves (IC₅₀) should span 0.1–100 μM .

Q12 (Advanced): How can proteomics identify off-target effects in kinase inhibition studies? Methodological Answer: Perform kinome-wide profiling using ATP-competitive probe-based assays (e.g., KINOMEscan). Combine with SILAC-based quantitative proteomics to detect changes in non-kinase protein expression .

Stability and Degradation

Q13 (Basic): What storage conditions prevent degradation of the carboxylic acid moiety? Methodological Answer: Store lyophilized samples at −80°C under argon to avoid hydrolysis. In solution, use aprotic solvents (e.g., DMSO) with desiccants to minimize water absorption .

Q14 (Advanced): How can forced degradation studies (e.g., photolysis) identify degradation pathways? Methodological Answer: Expose the compound to UV light (254 nm) and analyze degradation products via LC-MS. Major pathways include decarboxylation (loss of CO₂, Δm/z −44) and oxidation of hydroxyl groups to ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。